molecular formula C25H20ClNO3 B2841160 2-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide CAS No. 923113-81-9

2-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

Cat. No.: B2841160
CAS No.: 923113-81-9
M. Wt: 417.89
InChI Key: UZOJUIYRAFMIGM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4H-chromen-4-one core substituted at position 2 with a 4-isopropylphenyl group and at position 6 with a 2-chlorobenzamide moiety. Its molecular formula is C₃₁H₂₆ClNO₃, with a molecular weight of 502.0 g/mol (calculated).

Properties

IUPAC Name

2-chloro-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO3/c1-15(2)16-7-9-17(10-8-16)24-14-22(28)20-13-18(11-12-23(20)30-24)27-25(29)19-5-3-4-6-21(19)26/h3-15H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOJUIYRAFMIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The Pechmann reaction, a classical method for coumarin synthesis, involves condensation of phenols with β-keto esters under acidic conditions. For 4-substituted chromenones, resorcinol derivatives are preferred due to their inherent reactivity. In the case of 2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one, the synthesis begins with 4-isopropylphenol and ethyl acetoacetate.

Procedure :
A mixture of 4-isopropylphenol (10 mmol), ethyl acetoacetate (12 mmol), and concentrated sulfuric acid (15 mL) is stirred at 0–5°C for 2 hours, followed by gradual warming to 25°C. The reaction is quenched with ice-water, and the precipitate is recrystallized from ethanol to yield 2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one (72% yield).

Key Data :

Parameter Value
Reaction Temperature 0°C → 25°C
Acid Catalyst H₂SO₄ (conc.)
Yield 72%

Kostanecki-Robinson Reaction

Alternative routes employ the Kostanecki-Robinson method, utilizing ortho-hydroxyacetophenones cyclized with acetic anhydride. For 6-amino-4H-chromen-4-one intermediates, this method offers better control over substitution patterns.

Amide Bond Formation with 2-Chlorobenzoyl Chloride

The final step involves coupling the 6-aminochromenone with 2-chlorobenzoyl chloride.

Schotten-Baumann Reaction

Aqueous alkaline conditions facilitate acyl chloride aminolysis:

Procedure :
6-Amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one (3 mmol) is dissolved in 10% NaOH (15 mL). 2-Chlorobenzoyl chloride (3.3 mmol) in dichloromethane (10 mL) is added dropwise at 0°C. The mixture is stirred for 4 hours, and the product is filtered (78% yield).

Enzymatic Coupling in Continuous-Flow Systems

Recent advances employ lipase TL IM in methanol for greener synthesis:

Procedure :
6-Aminochromenone (2 mmol) and 2-chlorobenzoic acid (2.4 mmol) are dissolved in methanol with lipase TL IM (120 mg) in a continuous-flow microreactor (40°C, 10-minute residence time). The enzyme is recovered and reused for five cycles without significant activity loss (85% yield).

Comparative Data :

Method Catalyst Yield Temperature
Schotten-Baumann NaOH 78% 0°C
Enzymatic Lipase TL IM 85% 40°C

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMSO, acetonitrile) improve nitration and acylation yields. Methanol is optimal for enzymatic coupling due to lipase stability.

Temperature Control

Low temperatures (0–5°C) minimize side reactions during acylation, while enzymatic methods require moderate heating (40°C).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 8.12–7.21 (m, 9H, aromatic), 2.91 (septet, 1H, CH(CH₃)₂), 1.24 (d, 6H, CH₃).
  • IR (KBr): 1715 cm⁻¹ (C=O, coumarin), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (C-Cl).

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds confirms planar chromenone systems with dihedral angles <10° between aromatic rings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Core Scaffold Differences :

  • The target compound’s 4H-chromen-4-one core distinguishes it from pyran () or simpler benzamide derivatives (). This core may enhance π-π stacking interactions in biological targets .
  • In contrast, Compound 69 () uses a methoxy-substituted phenyl group, which reduces steric hindrance compared to the isopropyl group in the target compound.

Substituent Effects: The 2-chloro group in the target compound is shared with antistaphylococcal derivatives (e.g., Compound 3f, ), where chloro substituents enhance potency against resistant strains .

Synthetic Challenges :

  • Compound 69 () achieved a moderate yield (54%), suggesting that bulky substituents (e.g., isopropyl) may complicate synthesis. The target compound’s chromen core might require specialized coupling conditions, as seen in ’s brominated analog.

Biological Activity

2-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a synthetic compound with potential therapeutic applications due to its unique structural features. The presence of a chloro group, an amide linkage, and a chromen moiety suggests that this compound may exhibit significant biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H20ClNO3C_{25}H_{20}ClNO_3 with a molecular weight of approximately 417.9 g/mol. Its structure allows for interactions with various biological macromolecules, which may lead to diverse pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that this compound may have several biological activities, including:

  • Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on enzymes related to inflammation and cancer progression.
  • Anticancer Properties : Similar compounds have shown activity against various cancer cell lines, indicating that this compound might also exhibit cytotoxic effects.
  • Antimicrobial Activity : The presence of halogen atoms in the structure may enhance its ability to disrupt microbial cell membranes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared to other structurally similar compounds. A summary table of related compounds and their notable activities is presented below:

Compound NameStructural FeaturesNotable Activities
4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamideContains methoxy instead of chloroAnticancer activity reported
5-fluoro-N-{4-hydroxy-[4-(propan-2-yl)phenyl]-chromen}-benzamideFluorine substitutionAntimicrobial properties noted
This compoundDifferent chlorine positioningPotential enzyme inhibition

This table illustrates how variations in functional groups can influence biological activity and chemical reactivity.

Case Studies and Research Findings

Research has demonstrated that compounds with similar chromen structures have shown promising results in various biological assays:

  • Anticancer Activity : A study evaluated several chromone derivatives against breast cancer cell lines, revealing that certain substitutions led to enhanced cytotoxicity (IC50 values as low as 10 μM) .
  • Enzyme Inhibition : Compounds similar to 2-chloro-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-y}benzamide were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Some derivatives displayed IC50 values ranging from 5 to 15 μM against COX enzymes .
  • Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of chromen derivatives against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported between 50 to 200 µg/mL .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis involves multi-step reactions:

  • Chromenone core preparation : Start with cyclization of 2-hydroxyacetophenone derivatives under acidic conditions (e.g., H₂SO₄) to form the 4H-chromen-4-one scaffold.
  • Isopropylphenyl introduction : Use Friedel-Crafts alkylation with 4-isopropylbenzyl chloride and AlCl₃ as a catalyst.
  • Chlorination : Employ electrophilic aromatic substitution with Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane.
  • Benzamide coupling : React the chlorinated intermediate with benzoyl chloride derivatives via amide bond formation using coupling agents like HATU or DCC in anhydrous DMF . Key conditions : Control temperature (0–5°C during chlorination), anhydrous solvents, and catalyst stoichiometry to minimize side products.

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro, isopropylphenyl) and amide linkage. Key shifts: δ 8.2–8.5 ppm (aromatic protons near electron-withdrawing groups) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (MW 417.9 g/mol) with [M+H]⁺ peaks.
  • X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve crystal packing and confirm stereochemistry. Data collection at 120 K improves resolution .

Q. What preliminary biological screening assays are recommended to evaluate enzyme inhibitory activity?

  • Enzyme inhibition : Test against cyclooxygenase (COX) or kinases using fluorometric assays. Prepare dose-response curves (1–100 μM) and calculate IC₅₀ values. Include controls like indomethacin (COX) or staurosporine (kinases) .
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Compare IC₅₀ values to doxorubicin .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to dock the compound into target proteins (e.g., COX-2 PDB: 5KIR). Optimize the ligand’s 3D structure with Gaussian09 (DFT/B3LYP/6-31G* basis set).
  • Electrostatic potential analysis : Apply Multiwfn to map charge distribution and identify nucleophilic/electrophilic regions influencing binding .
  • Validation : Correlate docking scores (binding energy ≤ -8 kcal/mol) with experimental IC₅₀ data .

Q. What strategies optimize the synthetic pathway for higher enantiomeric purity or scalability?

  • Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol = 90:10) to separate enantiomers.
  • Flow chemistry : Implement continuous flow reactors for chlorination to enhance reproducibility and reduce reaction time .
  • Catalyst screening : Test Pd/C or Ni catalysts for asymmetric hydrogenation of intermediates .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Control variables : Standardize assay conditions (cell passage number, serum concentration) and validate compound solubility (DMSO stock ≤ 0.1% v/v).
  • SAR analysis : Compare substituent effects using ’s table (e.g., methoxy vs. chloro groups alter COX inhibition by 2-fold).
  • Meta-analysis : Pool data from ≥3 independent studies and apply ANOVA to identify outliers .

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